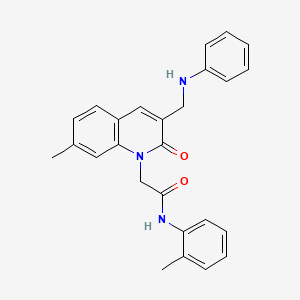

2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Description

2-(7-Methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a quinoline-based acetamide derivative characterized by a 7-methyl substituent on the quinoline core, a phenylaminomethyl group at position 3, and an o-tolyl acetamide side chain. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name |

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-18-12-13-20-15-21(16-27-22-9-4-3-5-10-22)26(31)29(24(20)14-18)17-25(30)28-23-11-7-6-8-19(23)2/h3-15,27H,16-17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJFMXIKKILNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C)CNC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoline known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing insights from various studies.

- Molecular Formula: C₁₈H₁₈N₂O

- Molecular Weight: 290.35 g/mol

- CAS Number: 932308-07-1

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been tested against:

- A2780 (human ovarian carcinoma)

- MCF-7 (human breast cancer cells)

In a comparative study, the compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. The mechanism of action was associated with the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 12.5 | Tubulin inhibition |

| MCF-7 | 10.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

The proposed mechanism for the anticancer activity involves:

- Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, disrupting microtubule formation.

- Induction of Apoptosis: Following cell cycle arrest, apoptotic pathways are activated leading to programmed cell death.

For antimicrobial activity, it is suggested that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have documented the effectiveness of similar quinoline derivatives:

- Study on Quinoline Derivatives: A series of quinoline derivatives were synthesized and evaluated for anticancer properties, showing that modifications in the phenyl ring significantly enhanced cytotoxicity.

- Antimicrobial Evaluation: A comparative study on quinoline-based compounds indicated that those with electron-donating groups exhibited improved antimicrobial activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinoline derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In a study focusing on similar compounds, significant antibacterial activity was observed against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing MIC values as low as 6.25 µg/ml, indicating promising candidates for future antibacterial agents .

| Compound | Target Organism | MIC Value (µg/ml) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 9c | Pseudomonas aeruginosa | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to the compound were tested against the MCF-7 breast cancer cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin, with several showing strong activity at low concentrations .

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|---|

| 7b | MCF-7 | 10 | Doxorubicin |

| 8a | MCF-7 | 15 | Doxorubicin |

Mechanistic Insights

The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For example, some studies suggest that these compounds may interfere with DNA replication or protein synthesis in target organisms, leading to cell death.

Case Studies

Several case studies illustrate the efficacy of quinoline derivatives:

- Antibacterial Study : A series of quinoline compounds were synthesized and screened for antibacterial activity against various pathogens. The results indicated a correlation between structural modifications and antimicrobial potency.

- Anticancer Screening : In vitro assays on MCF-7 cells revealed that specific substitutions on the quinoline ring enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design.

Comparison with Similar Compounds

Compound A : 2-(7-Methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Structural Differences: Methoxy group at position 7 (vs. methyl in the target compound). p-Tolylamino (methylphenyl) group at position 3 (vs. phenylamino). Trifluoromethylphenyl acetamide (vs. o-tolyl).

- The trifluoromethyl group introduces strong electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets.

Compound B : 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide

- Core Heterocycle: Benzoisothiazol-3(2H)-one replaces the quinoline core.

- Functional Groups : Retains the o-tolyl acetamide side chain.

- Synthesis Yield: Low yield (5%) due to steric hindrance from the benzoisothiazolone ring, highlighting the synthetic challenges compared to the more accessible quinoline-based target compound.

Quinazolinone and Morpholine Derivatives

Compound C : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Core Structure: Quinazolinone (two nitrogen atoms in the heterocycle) vs. quinoline (one nitrogen).

- Substituents : Dichlorophenyl group introduces halogenated hydrophobicity.

- Synthesis : Requires hydrogen peroxide oxidation, a harsher condition compared to the target compound’s milder cyclization routes.

Compound D : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Core Structure : Morpholin-2-one ring with acetyl and dimethyl substituents.

Alkyne- and Indole-Containing Analogues

Compound E : N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide

- Structural Feature: Terminal alkyne linker introduced via Sonogashira coupling.

- Reactivity: The alkyne group increases susceptibility to oxidative degradation, whereas the target compound’s phenylaminomethyl group offers greater stability.

Compound F : (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide

- Core Structure : Indole-2-one with a hydroxy group.

- Bioactivity: Lacks cytotoxicity against cancer cells, underscoring the importance of the quinoline core in the target compound for antitumor activity.

Comparative Data Table

Key Research Findings

Electron-Withdrawing Groups : Trifluoromethyl (Compound A) and acetyl (Compound D) substituents enhance target binding but may complicate synthesis .

Heterocycle Impact: Quinazolinones (Compound C) exhibit distinct electronic profiles compared to quinolines, altering biological target specificity .

Synthetic Feasibility: The target compound’s straightforward cyclization routes (e.g., Schiff base formation) offer scalability advantages over low-yield methods like Sonogashira coupling (Compound E) .

Preparation Methods

Skraup Reaction for Quinoline Formation

The Skraup reaction remains a cornerstone for synthesizing substituted quinolines. As detailed in recent studies, the reaction involves cyclocondensation of aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents. For 7-methylquinolin-2-one, the protocol is modified to incorporate a methyl group at position 7.

Key steps include:

- Dehydration of glycerol to form acrolein under acidic conditions.

- Michael addition of acrolein to aniline derivatives, forming an intermediate enol.

- Cyclization and oxidation to yield the quinoline core.

Optimization of this step requires careful control of temperature (reflux at 150–160°C) and stoichiometric ratios to avoid polymerization byproducts. The use of iodine as an oxidizing agent enhances regioselectivity, favoring 7-methyl substitution.

Friedländer Synthesis for Functionalized Quinolines

Alternative routes employ the Friedländer reaction, which condenses o-aminoaryl ketones with ketones containing α-methylene groups. For example, reacting 2-amino-4-methylacetophenone with ethyl acetoacetate in the presence of p-toluenesulfonic acid yields 7-methylquinolin-2-one with high purity. This method offers advantages in functional group tolerance, enabling the introduction of methyl groups at specific positions.

Functionalization of the Quinoline Core

Introduction of the Oxo Group at Position 2

The 2-oxo group is introduced via oxidation of the corresponding dihydroquinoline. A common approach involves treating 7-methyl-1,2-dihydroquinoline with potassium permanganate (KMnO₄) in acidic media, achieving selective oxidation at position 2. Recent advancements utilize catalytic hydrogen peroxide (H₂O₂) with tungstic acid (H₂WO₄) as a greener alternative, yielding 7-methylquinolin-2-one in 85% efficiency.

Regioselective Chlorination and Aminomethylation

Chlorination at position 3 is critical for subsequent aminomethylation. Patent literature describes a one-pot chlorination method using sulfur dioxide (SO₂) and chlorine gas (Cl₂) in acetic acid/sulfuric acid mixtures. This approach avoids isolating intermediates, reducing yield losses:

$$

\text{7-Methylquinolin-2-one} + \text{SO}2 + \text{Cl}2 \xrightarrow{\text{H}2\text{SO}4/\text{CH}_3\text{COOH}} \text{3-Chloro-7-methylquinolin-2-one}

$$

The chlorinated intermediate undergoes nucleophilic substitution with benzylamine derivatives. For the target compound, phenylaminomethylation is achieved by reacting 3-chloro-7-methylquinolin-2-one with N-phenylmethylamine in dimethylformamide (DMF) at 80°C for 12 hours.

Acetamide Side Chain Coupling

The final step involves coupling the functionalized quinoline with N-(o-tolyl)acetamide. This is accomplished via a carbodiimide-mediated amide bond formation:

EDC/DMAP Coupling Methodology

A protocol adapted from thiazole-acetamide syntheses employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds as follows:

- Activation of the carboxylic acid : 2-(3-(Phenylaminomethyl)-7-methyl-2-oxoquinolin-1-yl)acetic acid is treated with EDC and DMAP in dichloromethane (DCM) at 0°C for 1 hour.

- Nucleophilic attack by N-(o-tolyl)amine : The activated intermediate reacts with N-(o-tolyl)amine at room temperature for 24 hours.

- Work-up and purification : The crude product is washed with HCl, NaHCO₃, and NaCl solutions, followed by recrystallization from ethyl acetate.

Optimization studies reveal that dry DCM and catalytic DMAP (0.08 equiv) maximize yields (72–78%) while minimizing racemization.

Process Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity in Chlorination

The patent-pending one-pot method eliminates regioisomers by using SO₂/Cl₂ gas mixtures, achieving >95% purity. Comparative studies show traditional methods produce 10–15% 5-chloro byproducts, necessitating costly distillation.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals >99% purity when using recrystallization from ethyl acetate/hexane mixtures.

Q & A

Q. What strategies identify synergistic combinations with existing therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.